4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine
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Overview
Description
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine, also known as BMS-986, is a novel compound with potential therapeutic applications in various fields of medicine.
Mechanism Of Action
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine works by targeting specific molecular pathways involved in various biological processes. It acts as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation. By inhibiting BET proteins, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine can modulate the expression of various genes involved in different biological processes, including cell growth, differentiation, and apoptosis.
Biochemical And Physiological Effects
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, modulate immune responses, and improve cognitive function. Additionally, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages And Limitations For Lab Experiments
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.
Future Directions
There are several future directions for the research and development of 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine. One potential direction is to further investigate its therapeutic potential in oncology, immunology, and neurology. Another direction is to explore its potential as a drug candidate for other diseases, such as cardiovascular and metabolic disorders. Additionally, further research is needed to optimize its pharmacokinetic properties and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-bromobenzyl alcohol with 4-iodobenzyl alcohol to form 4-[4-(benzyloxy)phenyl]butan-1-ol. This intermediate product is then reacted with morpholine to form the final product, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine.
Scientific Research Applications
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has shown potential therapeutic applications in various fields of medicine, including oncology, immunology, and neurology. In oncology, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In immunology, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to modulate immune responses, making it a potential treatment for autoimmune disorders. In neurology, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to improve cognitive function, making it a potential treatment for neurodegenerative diseases.
properties
CAS RN |
19733-87-0 |
---|---|
Product Name |
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine |
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[4-[4-(phenoxymethyl)phenyl]butyl]morpholine |
InChI |
InChI=1S/C21H27NO2/c1-2-7-21(8-3-1)24-18-20-11-9-19(10-12-20)6-4-5-13-22-14-16-23-17-15-22/h1-3,7-12H,4-6,13-18H2 |
InChI Key |
PCSCOVYTYNORPK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CCCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Other CAS RN |
19733-87-0 |
Origin of Product |
United States |
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